

A Technical Guide to the Structural Elucidation of Novel Pyrazole Carbohydrazide Derivatives

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Compound of Interest

Compound Name: *5-nitro-1H-pyrazole-3-carbohydrazide*

CAS No.: 297149-33-8

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Introduction: The Rising Prominence of Pyrazole Carbohydrazides

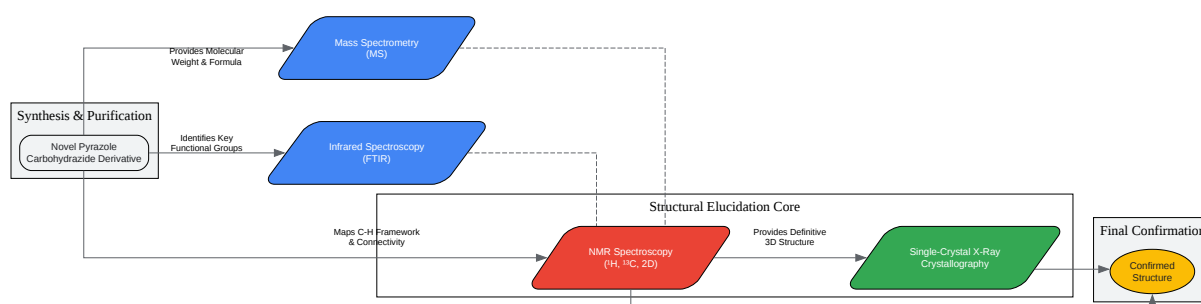
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, renowned for its presence in a multitude of clinically significant agents.[1][2][3] When this privileged heterocycle is functionalized with a carbohydrazide moiety ($-\text{CONHNH}_2$), a class of compounds with a remarkably broad spectrum of biological activities emerges.[1][4] These derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][4][5] The precise three-dimensional arrangement of atoms and functional groups in these molecules is intrinsically linked to their therapeutic efficacy and mechanism of action.[6] Therefore, the unambiguous structural elucidation of novel pyrazole carbohydrazide derivatives is not merely a routine characterization step but a critical prerequisite for rational drug design and the establishment of definitive Structure-Activity Relationships (SAR).

This guide provides an in-depth, field-proven framework for the comprehensive structural characterization of these molecules. It moves beyond a simple listing of techniques to explain

the causality behind experimental choices, ensuring a self-validating, synergistic approach to structure confirmation.

The Integrated Spectroscopic & Crystallographic Workflow

No single analytical technique can provide a complete structural picture. An integrated approach, where the outputs of multiple techniques corroborate one another, is the only pathway to absolute structural certainty. The workflow logically progresses from determining fundamental properties like molecular mass to mapping the intricate connectivity and, finally, to defining the precise 3D architecture.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Gateway

Mass spectrometry serves as the initial analytical checkpoint, providing the molecular weight of the novel compound and, through high-resolution analysis, its elemental composition.

Expert Insight: For pyrazole carbohydrazides, which possess multiple nitrogen atoms capable of protonation, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically yields a prominent protonated molecular ion peak ($[M+H]^+$), minimizing initial fragmentation and simplifying the determination of the molecular mass.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of particulate matter.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Data Acquisition:** Acquire data in positive ion mode. The accurate mass measurement of the $[M+H]^+$ ion allows for the calculation of the elemental formula using the instrument's software.
- **Fragmentation Analysis (MS/MS):** To gain further structural insight, select the $[M+H]^+$ ion for collision-induced dissociation (CID). The resulting fragmentation pattern can reveal characteristic losses.^{[7][8]} For pyrazole carbohydrazides, common fragmentation pathways include the cleavage of the amide bond and ruptures within the pyrazole ring.^{[7][8][9]}

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Mapping

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. This is a crucial validation step to confirm that the synthesis has produced a molecule with the expected chemical architecture.

Expert Insight: The carbohydrazide moiety provides a rich and highly characteristic FTIR signature. The presence and positions of these bands are strong evidence for the successful

incorporation of this group.

Data Presentation: Key FTIR Absorptions for Pyrazole Carbohydrazides

Functional Group	Vibration Type	Typical Wavenumber (cm ⁻¹)	Intensity
N-H (Amine & Amide)	Stretch	3200 - 3400	Medium-Strong, often broad
C-H (Aromatic/Heteroaromatic)	Stretch	3000 - 3150	Medium
C=O (Amide I band)	Stretch	1650 - 1690	Strong
N-H (Amide II band)	Bend	1510 - 1550	Medium-Strong
C=N & C=C (Pyrazole Ring)	Stretch	1400 - 1600	Medium-Variable

Reference for general frequency ranges.[\[10\]](#)[\[11\]](#)

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
- **Sample Scan:** Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
- **Data Analysis:** Identify the characteristic peaks and compare them to the expected values in the table above.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution.^[13] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms. For pyrazole carbohydrazide derivatives, ^1H and ^{13}C NMR are essential.^{[14][15]}

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO- d_6) is often ideal for these compounds. Its high polarity readily dissolves the often crystalline derivatives, and its ability to form hydrogen bonds allows for the clear observation of exchangeable N-H protons from the amide and hydrazide groups, which appear as distinct, broad singlets.

Experimental Protocol: ^1H and ^{13}C NMR

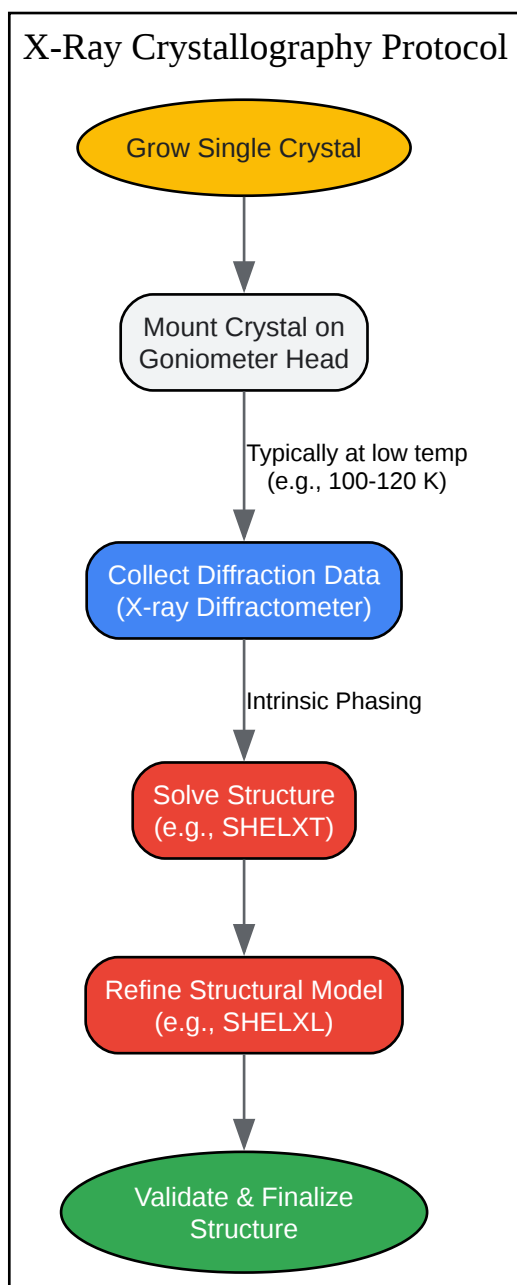
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - **Key Signals to Analyze:**
 - **N-H Protons:** Look for broad singlets in the downfield region (typically > 8.0 ppm), which are characteristic of amide and amine protons.
 - **Aromatic/Pyrazole Protons:** Signals in the 7.0 - 9.0 ppm range correspond to protons on the pyrazole ring and any other aromatic substituents. Their splitting patterns (singlet, doublet, triplet) and coupling constants (J-values) are crucial for determining their relative positions.^{[16][17]}
 - **Aliphatic Protons:** Signals in the 0.5 - 4.5 ppm range correspond to any alkyl substituents.

- Integration: The integral of each peak is directly proportional to the number of protons it represents.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
 - Key Signals to Analyze:
 - Carbonyl Carbon (C=O): A characteristic peak in the highly downfield region of 160-180 ppm confirms the amide group.
 - Aromatic/Pyrazole Carbons: Signals in the 110-160 ppm range.
 - Aliphatic Carbons: Signals in the 10-60 ppm range.
- 2D NMR (if necessary): For complex structures with overlapping signals, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the "gold standard" of proof.^[6] It provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.^{[18][19]}

Expert Insight: Growing diffraction-quality single crystals can be the most challenging part of the process. Slow evaporation of a saturated solution in a binary solvent system (e.g., ethanol/water or dichloromethane/hexane) is a common and effective technique. The quality of the crystal directly dictates the quality of the final structural model.



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